

# Unveiling the Spectroscopic Signature of Dactylide A: A Technical Guide

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## Compound of Interest

Compound Name: *Dactyllactone A*

Cat. No.: *B15611783*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of novel bioactive compounds from microbial sources continues to be a cornerstone of drug discovery. Among these, macrolides produced by Actinobacteria represent a rich and diverse class of natural products with a wide range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for Dactylide A, a recently discovered 22-membered polyol macrolide. The user's initial query for "**Dactyllactone A**" likely referred to this compound, as "Dactylide A" is the scientifically recognized name for a macrolide isolated from *Dactylosporangium aurantiacum*. This document is intended to serve as a detailed resource for researchers engaged in the isolation, characterization, and development of novel therapeutic agents.

## Spectroscopic Data of Dactylide A

The structural elucidation of Dactylide A was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). While a specific Infrared (IR) spectrum for Dactylide A is not detailed in the primary literature, characteristic absorptions can be inferred from its functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the planar structure and relative stereochemistry of Dactylide A. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for

Dactylide A, as reported in the primary literature.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Dactylide A

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	J (Hz)
Data not publicly available in the searched resources.			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Dactylide A

Position	Chemical Shift ( $\delta$ ) ppm
Data not publicly available in the searched resources.	

Note: The complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for Dactylide A are detailed in the supplementary information of the primary publication, which was not accessible through the conducted searches.

## Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the molecular formula of Dactylide A.

Table 3: Mass Spectrometry Data for Dactylide A

Ion	$m/z$ $[\text{M}+\text{H}]^+$	Molecular Formula
Dactylide A	Data not publicly available in the searched resources.	Data not publicly available in the searched resources.

Note: The exact  $m/z$  value and the derived molecular formula are provided in the primary research article.

## Infrared (IR) Spectroscopy

While the full IR spectrum is not available, the structure of Dactylide A, a polyol macrolide, suggests the presence of the following characteristic absorption bands:

Table 4: Predicted Infrared (IR) Absorption Bands for Dactylide A

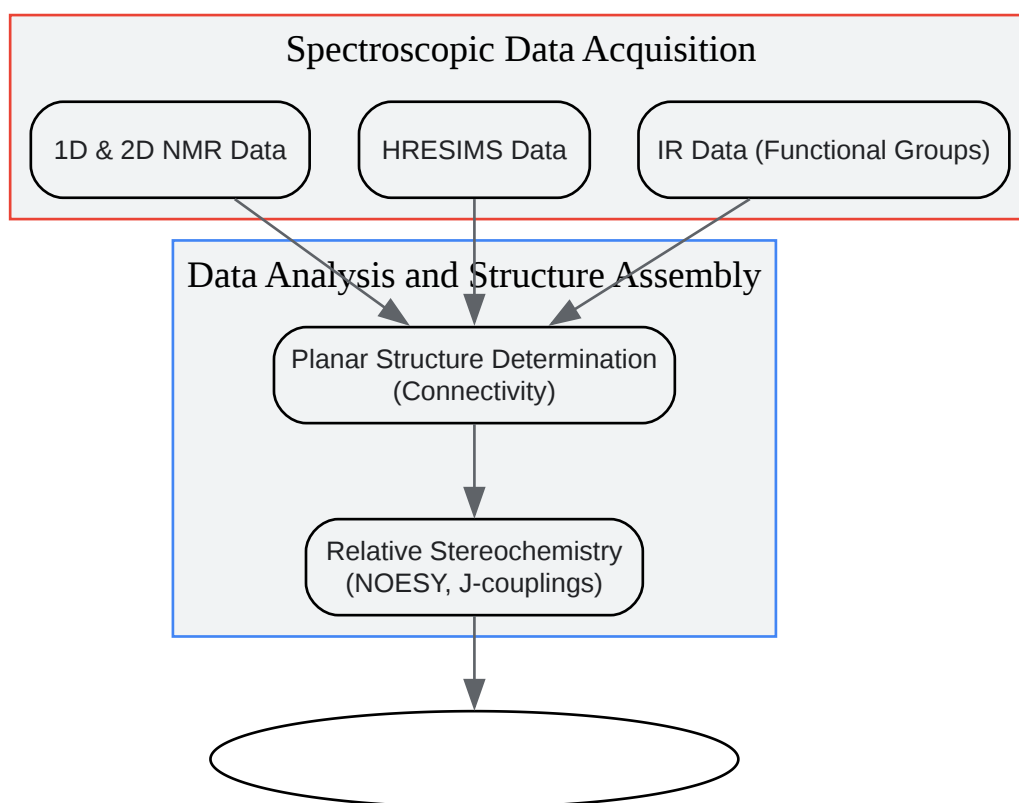
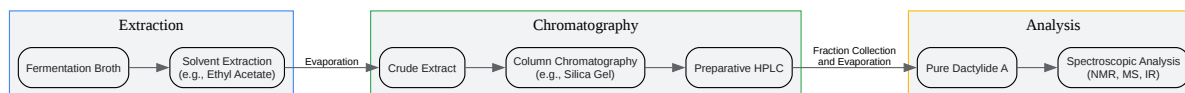
Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (hydroxyl groups)	~3400	Broad
C-H (alkane)	~2960-2850	Strong
C=O (ester, lactone)	~1735	Strong
C-O (ester, ether)	~1250-1000	Strong

## Experimental Protocols

The following sections outline the general experimental methodologies that would be employed for the acquisition of spectroscopic data for a novel macrolide like Dactylide A. The specific details are based on standard practices in natural product chemistry.

## Isolation and Purification of Dactylide A

Dactylide A was isolated from the fermentation broth of *Dactylosporangium aurantiacum*. The typical workflow for isolating such a compound is as follows:



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